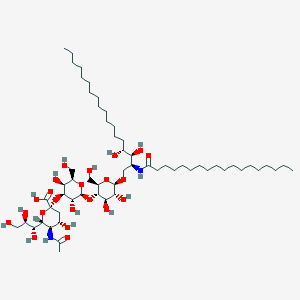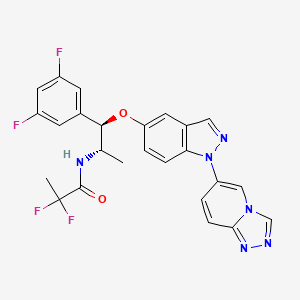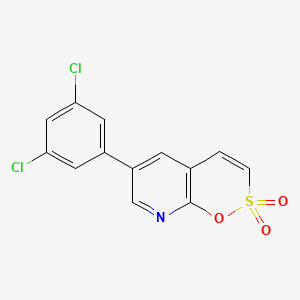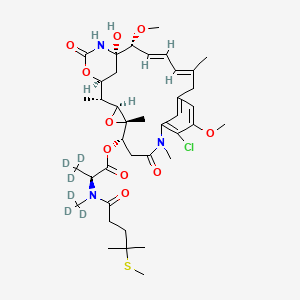
Maytansinoid DM4 impurity 3-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maytansinoid DM4 impurity 3-d6 is a deuterium-labeled derivative of Maytansinoid DM4 impurity 3. This compound is primarily used in scientific research, particularly in the field of drug development, due to its stable heavy isotopes of hydrogen, carbon, and other elements . Deuterium substitution has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Maytansinoid DM4 impurity 3-d6 involves the incorporation of deuterium into the Maytansinoid DM4 impurity 3 molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . The reaction conditions often involve controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Maytansinoid DM4 impurity 3-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deuterated analogs with different functional groups .
Applications De Recherche Scientifique
Maytansinoid DM4 impurity 3-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
Maytansinoid DM4 impurity 3-d6 exerts its effects by binding to microtubules and suppressing their dynamics . This binding inhibits microtubule polymerization and induces mitotic arrest, leading to the death of rapidly dividing cells. The molecular targets include tubulin, and the pathways involved are related to microtubule dynamics and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maytansinoid DM4: The parent compound, which is not deuterated.
Maytansinoid DM1: Another analog of maytansine with similar properties.
S-methyl-DM1 and S-methyl-DM4: Metabolites of antibody-maytansinoid conjugates with potent microtubule-targeting effects.
Uniqueness
Maytansinoid DM4 impurity 3-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C39H56ClN3O10S |
|---|---|
Poids moléculaire |
800.4 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-methylsulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3 |
Clé InChI |
AYWIIXDQRUFQGH-WCOAOCCPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SC)C([2H])([2H])[2H] |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)



![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
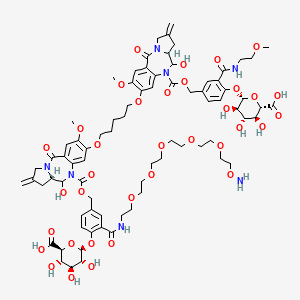

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
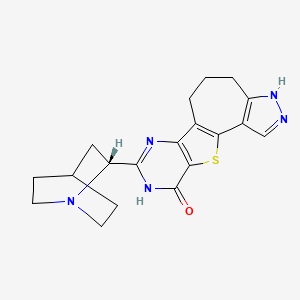
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
